1-(4-Chlorophenyl)-5-(methylsulfonyl)-1H-tetrazole
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Overview
Description
1-(4-Chlorophenyl)-5-(methylsulfonyl)-1H-tetrazole is a chemical compound characterized by the presence of a tetrazole ring substituted with a 4-chlorophenyl group and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-5-(methylsulfonyl)-1H-tetrazole typically involves the reaction of 4-chlorophenylhydrazine with methylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the tetrazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-5-(methylsulfonyl)-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The tetrazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the 4-chlorophenyl group under elevated temperatures.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-5-(methylsulfonyl)-1H-tetrazole has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-5-(methylsulfonyl)-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The methylsulfonyl group may enhance the compound’s solubility and stability, contributing to its overall efficacy.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-3-(methylsulfonyl)urea
- 1-(4-Chlorophenyl)-5-(methylsulfonyl)-1H-imidazole
- 1-(4-Chlorophenyl)-5-(methylsulfonyl)-1H-pyrazole
Comparison: 1-(4-Chlorophenyl)-5-(methylsulfonyl)-1H-tetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds with different heterocyclic rings, the tetrazole ring offers enhanced stability and the ability to participate in a wider range of chemical reactions. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H7ClN4O2S |
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Molecular Weight |
258.69 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-methylsulfonyltetrazole |
InChI |
InChI=1S/C8H7ClN4O2S/c1-16(14,15)8-10-11-12-13(8)7-4-2-6(9)3-5-7/h2-5H,1H3 |
InChI Key |
VYCYHZBEXLJGOD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NN=NN1C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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